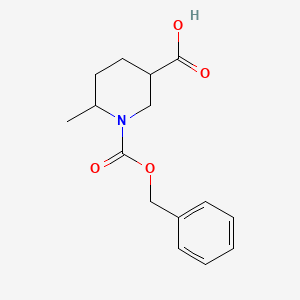
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
Vue d'ensemble
Description
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring, a methyl group at the 6-position, and a carboxylic acid group at the 3-position. It is commonly used in organic synthesis, particularly in the protection of amines during peptide synthesis.
Mécanisme D'action
Target of Action
It is known that carbamates, such as this compound, are often used as protecting groups for amines, especially in amino acid chemistry .
Mode of Action
The compound 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid, as a carbamate, acts as a protecting group for amines. It can be installed and removed under relatively mild conditions . The carbamate group shields the amine from reactions that could modify it, allowing for more complex organic synthesis processes to occur without affecting the amine group .
Biochemical Pathways
It is known that carbamates, such as this compound, play a crucial role in the synthesis of peptides . They can be involved in various biochemical pathways, depending on the specific context of their use.
Pharmacokinetics
As a carbamate, it is known to be stable and can be installed and removed under relatively mild conditions . This suggests that it may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The result of the action of this compound is the protection of the amine group in the context of organic synthesis . This allows for more complex reactions to occur without affecting the amine, enabling the synthesis of more complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the carbamate group . Additionally, the presence of certain reagents can trigger the removal of the carbamate group, revealing the protected amine . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Methyl Group: The methyl group can be introduced at the 6-position through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced by reacting the piperidine derivative with benzyl chloroformate in the presence of a base such as sodium carbonate.
Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various derivatives with different protecting groups or functional groups.
Applications De Recherche Scientifique
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
1-(Benzyloxycarbonyl)-2-methylpiperidine-3-carboxylic acid: Similar structure but with the methyl group at the 2-position.
1-(Benzyloxycarbonyl)-6-ethylpiperidine-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity. The presence of the benzyloxycarbonyl group offers effective protection for amines, making it valuable in synthetic chemistry.
Propriétés
IUPAC Name |
6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWAWHXIPKUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736162 | |
| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908245-09-0 | |
| Record name | 1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


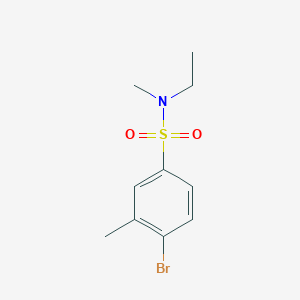
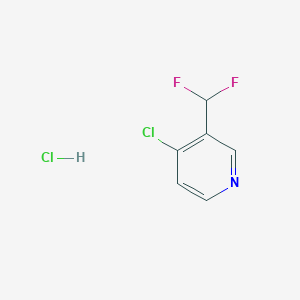
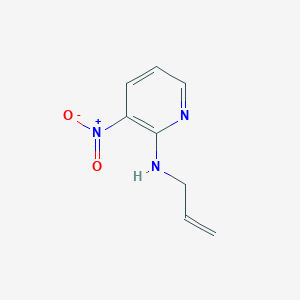
![N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1400695.png)
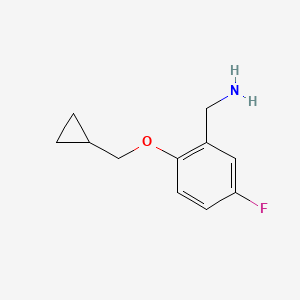


![1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine](/img/structure/B1400701.png)
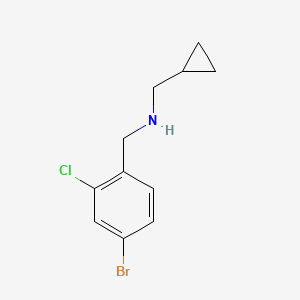

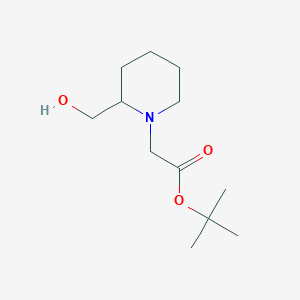
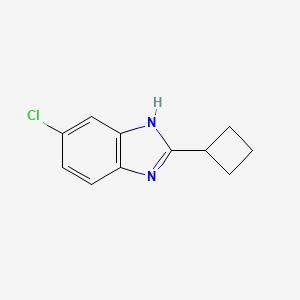
![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)
![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)
